Dcn1-ubc12-IN-1

Description

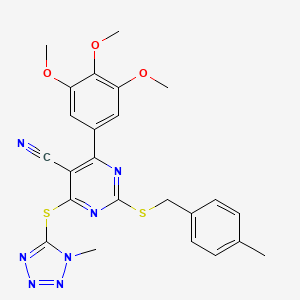

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H23N7O3S2 |

|---|---|

Molecular Weight |

521.6 g/mol |

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-4-(1-methyltetrazol-5-yl)sulfanyl-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C24H23N7O3S2/c1-14-6-8-15(9-7-14)13-35-23-26-20(16-10-18(32-3)21(34-5)19(11-16)33-4)17(12-25)22(27-23)36-24-28-29-30-31(24)2/h6-11H,13H2,1-5H3 |

InChI Key |

QXJYXXJWATXSKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=C(C(=N2)SC3=NN=NN3C)C#N)C4=CC(=C(C(=C4)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Dcn1-ubc12-IN-1: A Deep Dive into its Mechanism of Action for Researchers and Drug Developers

An In-depth Technical Guide on the Core Action of Dcn1-ubc12-IN-1, a potent inhibitor of the DCN1-UBC12 protein-protein interaction, highlighting its therapeutic potential through the selective modulation of the neddylation pathway.

This technical guide provides a comprehensive overview of the mechanism of action of this compound and its analogs, such as DI-591 and HZX-960. It is intended for researchers, scientists, and drug development professionals interested in the intricacies of the neddylation pathway and the therapeutic targeting of protein-protein interactions. This document details the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate the inhibitor's function.

The Neddylation Pathway: A Primer

Protein neddylation is a critical post-translational modification process analogous to ubiquitination. It involves the covalent attachment of the ubiquitin-like protein NEDD8 to substrate proteins, most notably the cullin family of proteins. This process is essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which in turn regulate the degradation of approximately 20% of the cellular proteome. The activation of CRLs is a tightly regulated enzymatic cascade involving an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12 or UBE2M), and an E3 ligase.

The protein "Defective in Cullin Neddylation 1" (DCN1) acts as a scaffold-like E3 ligase, playing a crucial role in promoting the transfer of NEDD8 from the E2 enzyme UBC12 to the cullin scaffold. DCN1 facilitates this process by binding to both UBC12 and the cullin, thus bringing them into close proximity for efficient NEDD8 transfer.[1]

This compound: Mechanism of Action

This compound and its analogs are potent, cell-permeable small-molecule inhibitors that function by directly disrupting the protein-protein interaction (PPI) between DCN1 and UBC12.[1][2] The co-crystal structure of the DCN1-UBC12 complex reveals a well-defined binding pocket on DCN1 that accommodates the N-terminus of UBC12. This compound is designed to bind with high affinity to this pocket on DCN1, thereby competitively inhibiting its interaction with UBC12.[1][3]

By blocking the DCN1-UBC12 interaction, the inhibitor effectively stalls the neddylation cascade. This disruption prevents the efficient transfer of NEDD8 to specific cullin proteins.[1][2] A key finding is that this inhibition is not pan-cullin, but rather exhibits a surprising selectivity.

Selective Inhibition of Cullin 3 Neddylation

A significant aspect of the mechanism of action of inhibitors like DI-591 is the selective blockade of cullin 3 (CUL3) neddylation, with minimal to no effect on the neddylation of other cullins such as CUL1, CUL2, CUL4A, and CUL5.[1][2][4] This selectivity establishes a previously unrecognized specific role for the DCN1-UBC12 interaction in the cellular neddylation of CUL3.[1][2][4] This specificity provides a powerful tool to dissect the biological functions of the CUL3-based E3 ligase without globally disrupting the entire neddylation pathway, a significant advantage over pan-neddylation inhibitors like MLN4924.[1]

Downstream Cellular Consequences: NRF2 Accumulation

The selective inhibition of CUL3 neddylation leads to the inactivation of the CUL3-based CRL. One of the most well-characterized substrates of the CUL3-KEAP1 E3 ligase is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Under normal conditions, NRF2 is targeted for degradation by the CUL3-KEAP1 ligase.

By inhibiting CUL3 activation, this compound prevents the degradation of NRF2, leading to its accumulation in the cell.[1][5][6] The stabilized NRF2 can then translocate to the nucleus and activate the transcription of a battery of cytoprotective genes, including those involved in detoxification and antioxidant defense, such as NQO1 and HO-1.[5][6][7][8] This upregulation of the NRF2 pathway is a key therapeutic rationale for the development of DCN1-UBC12 inhibitors for diseases characterized by oxidative stress.[7][8][9]

Quantitative Data

The following table summarizes the key quantitative data for representative DCN1-UBC12 inhibitors.

| Inhibitor | Target | Assay Type | Value | Reference |

| DI-591 | DCN1 | Ki | 12 nM | [4] |

| DI-591 | DCN2 | Ki | 10.4 nM | [4] |

| HZX-960 | DCN1-UBC12 Interaction | TR-FRET | IC50 = 9.37 nM | [5] |

| HZX-960 | DCN1 | Biolayer Interferometry | KD = 6.6 nM | [5] |

Signaling Pathways and Experimental Workflows

Neddylation Pathway and Inhibition

The following diagram illustrates the canonical neddylation pathway and the point of intervention for this compound.

Caption: The neddylation pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical experimental workflow to characterize a DCN1-UBC12 inhibitor.

Caption: Experimental workflow for the characterization of DCN1-UBC12 inhibitors.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the inhibition of the DCN1-UBC12 interaction in a high-throughput format.

-

Principle: The assay measures the proximity of fluorescently labeled DCN1 and UBC12 proteins. When in close proximity, excitation of a donor fluorophore on one protein results in energy transfer to an acceptor fluorophore on the other, generating a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

-

Protocol (based on Wang et al., 2022):

-

Recombinant His-tagged DCN1 and GST-tagged UBC12 proteins are used.

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20.

-

In a 384-well plate, add 2 µL of serially diluted inhibitor in DMSO.

-

Add 4 µL of a solution containing 20 nM His-DCN1 and 40 nM GST-UBC12 in assay buffer.

-

Incubate for 30 minutes at room temperature.

-

Add 4 µL of a detection mixture containing anti-His-Europium (donor) and anti-GST-APC (acceptor) antibodies in assay buffer.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor emission and plot against inhibitor concentration to determine the IC50 value.

-

Biolayer Interferometry (BLI) for KD Determination

BLI is used to measure the binding affinity (KD) of the inhibitor to DCN1.

-

Principle: An optical biosensing technique that measures changes in the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference. Binding of an analyte to the immobilized protein causes a shift in the interference pattern, which is proportional to the number of bound molecules.

-

Protocol (based on Wang et al., 2022):

-

Immobilize biotinylated recombinant DCN1 onto streptavidin-coated biosensors.

-

Establish a baseline by dipping the sensors into assay buffer (e.g., PBS with 0.02% Tween-20 and 1% DMSO).

-

Associate the inhibitor by dipping the sensors into wells containing various concentrations of the inhibitor in assay buffer.

-

Dissociate the inhibitor by moving the sensors back into wells with assay buffer.

-

Monitor the binding and dissociation in real-time.

-

Analyze the resulting sensorgrams using a 1:1 binding model to calculate the association (kon) and dissociation (koff) rates, and subsequently the dissociation constant (KD = koff/kon).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement of the inhibitor with DCN1 in a cellular context.

-

Principle: Ligand binding can stabilize a target protein against thermal denaturation. In CETSA, cells are treated with the inhibitor and then heated. The amount of soluble, non-denatured target protein remaining at different temperatures is quantified, typically by Western blot. An increase in the thermal stability of the target protein in the presence of the inhibitor indicates direct binding.

-

Protocol (based on Zhou et al., 2017):

-

Treat cultured cells (e.g., KYSE70) with the inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

-

Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using an antibody specific for DCN1.

-

Quantify the band intensities to generate a melting curve, plotting the percentage of soluble DCN1 as a function of temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated samples confirms target engagement.[10]

-

Conclusion

This compound and its analogs represent a promising class of therapeutic agents that operate through a well-defined mechanism of action. By specifically disrupting the DCN1-UBC12 protein-protein interaction, these inhibitors selectively block the neddylation of cullin 3, leading to the accumulation of the cytoprotective transcription factor NRF2. This targeted approach offers a significant advantage over broader-acting neddylation inhibitors. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate this important signaling pathway and to aid in the development of novel therapeutics targeting protein-protein interactions within the neddylation cascade.

References

- 1. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of HZX-960, a novel DCN1-UBC12 interaction inhibitor, as a potential antifibrotic compound for liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Dcn1-ubc12-IN-1: A Chemical Probe for Selective Modulation of Cullin 3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Cullin-RING E3 ubiquitin ligases (CRLs) represent the largest family of E3 ligases and are critical for regulating the degradation of approximately 20% of the cellular proteome. Their activity is dependent on a post-translational modification known as neddylation, where the ubiquitin-like protein NEDD8 is conjugated to a conserved lysine residue on the cullin scaffold. This process is essential for the activation of CRLs. The DCN1 (Defective in Cullin Neddylation 1) protein, in conjunction with the E2 enzyme UBC12, plays a crucial role as a co-E3 ligase in facilitating the neddylation of cullins. The development of small molecule inhibitors that specifically target the DCN1-UBC12 protein-protein interaction offers a powerful approach to selectively modulate the activity of individual CRLs. This guide focuses on Dcn1-ubc12-IN-1 and its analogs as chemical probes for the selective inhibition of Cullin 3 (CUL3) neddylation, providing a valuable tool for studying the biological functions of CRL3 and exploring its therapeutic potential.

Data Presentation: Quantitative Analysis of DCN1 Inhibitors

The following tables summarize the quantitative data for key this compound analogs, providing a comparative overview of their potency and selectivity.

Table 1: Binding Affinity and Potency of DCN1 Inhibitors

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Notes |

| DI-591 | DCN1 | Competitive Binding | 12 | - | High-affinity, reversible inhibitor.[1] |

| DCN2 | Competitive Binding | 10.4 | - | Binds to DCN2 with similar affinity as DCN1.[1] | |

| DI-1548 | DCN1 | Competitive Binding | <1 | 4.6 | Potent, selective, and covalent inhibitor.[2] |

| DI-1859 | DCN1 | - | - | - | Potent and selective covalent inhibitor. |

Table 2: Cellular Activity of DCN1 Inhibitors

| Compound | Cell Line | Assay | Concentration for Effect | Effect |

| DI-591 | KYSE70, THLE2 | Western Blot | 0.3 µM | Selective inhibition of Cullin 3 neddylation. |

| DI-1548 | U2OS, THLE2 | Western Blot | 0.3 nM | Selective inhibition of Cullin 3 neddylation. |

| DI-1859 | U2OS, THLE2 | Western Blot | 0.3 nM | Selective inhibition of Cullin 3 neddylation. |

| DI-591 | THLE2 | Western Blot | 10 µM | Accumulation of NRF2 protein. |

| DI-1548 | U2OS, THLE2 | Western Blot | 0.3 - 1 nM | Accumulation of NRF2 protein. |

| DI-1859 | U2OS, THLE2 | Western Blot | 0.3 - 1 nM | Accumulation of NRF2 protein. |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize this compound and its analogs.

Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled test compounds to DCN1 by measuring their ability to displace a fluorescently labeled tracer.

Materials:

-

Recombinant human DCN1 protein

-

Fluorescently labeled tracer (e.g., a fluorescent derivative of a known DCN1 inhibitor)

-

Assay Buffer: 100 mM phosphate buffer, pH 6.5, with 0.02% Tween-20

-

Test compounds (e.g., DI-591, DI-1548) dissolved in DMSO

-

384-well black microplates

Procedure:

-

Prepare a solution of DCN1 protein and the fluorescent tracer in the assay buffer. The final concentration of the tracer should be at its Kd value for DCN1, and the DCN1 concentration should be optimized for a robust signal-to-noise ratio.

-

Serially dilute the test compounds in DMSO.

-

Add a small volume of the diluted test compounds to the wells of the microplate.

-

Add the DCN1/tracer solution to the wells.

-

Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.

-

Measure the fluorescence polarization (FP) using a suitable plate reader.

-

The IC50 value is determined by plotting the FP signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Cullin 3 Neddylation Assay

This biochemical assay reconstitutes the neddylation of Cullin 3 in vitro to assess the inhibitory activity of test compounds.

Materials:

-

Recombinant human NEDD8-activating enzyme (NAE1/UBA3)

-

Recombinant human NEDD8-conjugating enzyme (UBC12)

-

Recombinant human NEDD8

-

Recombinant human Cullin 3/RBX1 complex

-

Recombinant human DCN1

-

Neddylation Reaction Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1 mM DTT

-

ATP solution (100 mM)

-

Test compounds dissolved in DMSO

-

SDS-PAGE loading buffer

Procedure:

-

Prepare a reaction mixture containing NAE1/UBA3, UBC12, NEDD8, Cullin 3/RBX1, and DCN1 in the neddylation reaction buffer. The final concentrations of the proteins should be empirically determined for optimal neddylation.

-

Add the test compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

Analyze the samples by SDS-PAGE followed by Western blotting using an anti-Cullin 3 antibody to detect both the un-neddylated and neddylated forms of Cullin 3. The neddylated form will migrate slower.

Western Blotting for Cullin 3 Neddylation and NRF2 Accumulation

This cell-based assay is used to evaluate the effect of DCN1 inhibitors on the neddylation status of Cullin 3 and the protein levels of its substrate, NRF2.

Materials:

-

Cell line of interest (e.g., U2OS, THLE2)

-

Cell culture medium and supplements

-

DCN1 inhibitor (e.g., DI-1548)

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

-

Primary antibodies: anti-Cullin 3, anti-NRF2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of the DCN1 inhibitor or DMSO for the desired time period (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Cullin 3 at 1:1000 dilution, anti-NRF2 at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Caption: Cullin 3 Neddylation Pathway and Inhibition by this compound.

Caption: Workflow for Competitive Binding Assay.

Caption: Workflow for Western Blot Analysis of Cullin 3 Neddylation and NRF2 Accumulation.

References

An In-Depth Technical Guide to the Dcn1-Ubc12 Interaction in Neddylation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the protein-protein interaction between Defective in Cullin Neddylation 1 (Dcn1) and the E2 conjugating enzyme Ubc12, a critical step in the neddylation pathway. We will explore the molecular mechanism, its role in activating Cullin-RING E3 ubiquitin ligases (CRLs), the structural basis of the interaction, and its significance as a therapeutic target.

Introduction to the Neddylation Cascade

Neddylation is a post-translational modification process analogous to ubiquitination, where the ubiquitin-like protein NEDD8 is covalently attached to substrate proteins.[1] This process is essential for the activation of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs).[2] CRLs control the degradation of approximately 20% of the proteome, regulating numerous cellular processes.[2][3] The neddylation cascade involves a sequential enzymatic reaction:

-

E1 Activating Enzyme (NAE): Activates NEDD8 in an ATP-dependent manner.[3]

-

E2 Conjugating Enzyme (Ubc12 or UBE2F): Receives the activated NEDD8 from the E1 enzyme.[1][3]

-

E3 Ligase: Facilitates the final transfer of NEDD8 from the E2 to a lysine residue on the substrate, typically a cullin protein.[1]

The activation of CRLs is critically dependent on the neddylation of their cullin subunit.[4] This guide focuses on the pivotal role of the Dcn1 protein, which acts as a scaffold-like E3 ligase, and its interaction with the E2 enzyme Ubc12 to ensure efficient cullin neddylation.[5][6]

The Core Mechanism: Dcn1 as a Scaffold for Ubc12-Mediated Neddylation

Dcn1 (also known as DCUN1D1) is not a canonical RING-domain E3 ligase but functions as a crucial co-E3 or scaffold-type E3 ligase in the neddylation pathway.[3][5][6] Its primary role is to bring the NEDD8-charged Ubc12 enzyme into close proximity with the cullin substrate, thereby dramatically increasing the efficiency of NEDD8 transfer.[3][7]

Key Mechanistic Features:

-

Dual Interaction: Dcn1 possesses distinct binding surfaces that allow it to simultaneously interact with both the cullin protein and the Ubc12~NEDD8 conjugate.[2][5][8]

-

Structural Basis of Interaction: The interaction between Dcn1 and Ubc12 is highly specific. A well-defined hydrophobic groove on the surface of Dcn1 accommodates the N-terminal 12-residue peptide of Ubc12.[3][9] This interaction is enhanced by the N-terminal acetylation of Ubc12.[3][10]

-

Catalytic Enhancement: By acting as a molecular scaffold, Dcn1 optimally orients the catalytic cysteine of Ubc12 (carrying NEDD8) relative to the acceptor lysine on the cullin, facilitating the isopeptide bond formation.[8][11] This function is essential for robust cullin neddylation in vivo.[5]

The following diagram illustrates the central role of the Dcn1-Ubc12 interaction within the broader neddylation pathway for CRL activation.

Therapeutic Targeting of the Dcn1-Ubc12 Interaction

The critical role of neddylation in activating CRLs, which are often dysregulated in cancers and other diseases, makes this pathway an attractive therapeutic target.[3] While inhibitors of the E1 enzyme (e.g., MLN4924) block all neddylation, they can have broad, non-specific effects.[1] Targeting the specific protein-protein interaction between Dcn1 and Ubc12 offers a strategy to achieve more selective inhibition of individual CRLs.[1][9]

Notably, inhibitors of the Dcn1-Ubc12 interaction have been shown to selectively block the neddylation of Cullin 3 (CUL3).[2][12][13] This leads to the inactivation of CRL3 complexes and the subsequent accumulation of their substrate proteins, such as the transcription factor NRF2.[7][14] This selective activity makes Dcn1-Ubc12 inhibitors valuable tools for studying CUL3 biology and potential therapeutics for diseases where CRL3 activity is implicated.[2][14]

The development of small-molecule and peptidomimetic inhibitors has provided potent tools to probe and block the Dcn1-Ubc12 interface. The binding affinities and inhibitory concentrations of several key compounds are summarized below.

| Compound | Inhibitor Type | Target(s) | Affinity / Potency | Reference(s) |

| DI-591 | Small Molecule | DCN1, DCN2 | Ki = 10-12 nM | [2][12] |

| DI-404 | Peptidomimetic | DCN1 | KD = 6.9 nM | [9] |

| WS-383 | Small Molecule | DCN1-UBC12 Interaction | IC50 = 11 nM | [9][15] |

| DC-2 | Small Molecule | DCN1-UBC12 Interaction | IC50 = 15 nM | [9][15] |

| Compound 35 | Small Molecule | DCN1, DCN2 | Kd = 21.9 nM (DCN1)Kd = 11.2 nM (DCN2) | [3] |

Experimental Protocols

The study of the Dcn1-Ubc12 interaction relies on a combination of biochemical, cellular, and structural biology techniques. Detailed methodologies for key experiments are provided below.

This protocol is used to determine if a compound disrupts the Dcn1-Ubc12 interaction within a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture human cells (e.g., HEK293T, HCT116) to 70-80% confluency. Treat cells with the Dcn1-Ubc12 inhibitor or vehicle control (e.g., DMSO) for the desired time and concentration.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Lysate Preparation: Incubate the cell suspension on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with a primary antibody against Dcn1 (or Ubc12) overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specific binders.

-

Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by SDS-PAGE and Western blotting using antibodies against both Dcn1 and Ubc12 to detect the co-precipitated protein. A reduction in the amount of co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.[12]

This reconstituted system is used to assess the biochemical activity of Dcn1 and the effect of inhibitors on cullin neddylation.[5]

Methodology:

-

Component Preparation: Purify recombinant human proteins: NEDD8-activating enzyme (NAE1/UBA3), Ubc12, Dcn1, and a cullin-RBX1 complex (e.g., CUL3-RBX1).

-

Reaction Setup: Prepare a reaction mixture in a buffer such as 50 mM Tris-HCl pH 7.6, 100 mM NaCl, 10 mM MgCl₂, 0.1 mM DTT.

-

Assemble the reaction on ice:

-

E1 (NAE): ~50 nM

-

E2 (Ubc12): ~200 nM

-

Dcn1: ~500 nM (or as required)

-

Cullin-RBX1 substrate: ~1 µM

-

NEDD8: ~5 µM

-

Inhibitor or vehicle control.

-

-

Initiation and Incubation: Initiate the reaction by adding ATP to a final concentration of 5 mM. Incubate the reaction at 30°C for a specified time course (e.g., 0, 5, 15, 30 minutes).

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE. Analyze the extent of cullin neddylation by Western blotting using an antibody specific to the cullin protein. The neddylated form will appear as a higher molecular weight band (~8.5 kDa shift).

SPR is a biophysical technique used to measure the kinetics (kon, koff) and affinity (KD) of the interaction between two molecules in real-time.

Methodology:

-

Chip Preparation: Immobilize purified Dcn1 protein onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

-

Analyte Injection: Prepare a series of dilutions of the analyte (e.g., a Ubc12 peptide or a small-molecule inhibitor) in a suitable running buffer.

-

Binding Measurement: Inject the analyte solutions sequentially over the Dcn1-coated surface. The binding of the analyte to the immobilized Dcn1 causes a change in the refractive index at the surface, which is measured in real-time and reported in response units (RU).

-

Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from Dcn1.

-

Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Conclusion

The interaction between the Dcn1 scaffold and the E2 enzyme Ubc12 represents a sophisticated regulatory node within the neddylation pathway. This interaction is structurally well-defined and biochemically essential for the efficient activation of CRL E3 ligases, particularly those involving Cullin 3. Its druggability and the potential for achieving selective CRL inhibition have established the Dcn1-Ubc12 interface as a high-value target for the development of novel therapeutics aimed at modulating cellular protein degradation pathways. Continued research into this interaction will further illuminate the complex regulation of CRLs and provide new opportunities for therapeutic intervention in cancer and other human diseases.

References

- 1. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting cullin neddylation for cancer and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The human Dcn1-like protein DCNL3 promotes Cul3 neddylation at membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dcn1 functions as a scaffold-type E3 ligase for cullin neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dcn1 functions as a scaffold-type E3 ligase for cullin neddylation | MRC PPU [ppu.mrc.ac.uk]

- 7. portlandpress.com [portlandpress.com]

- 8. Structural regulation of cullin-RING ubiquitin ligase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Structural architecture of Galdieria sulphuraria DCN1L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the DCN1–UBC12 protein–protein interaction: novel approaches and future directions - ProQuest [proquest.com]

An In-Depth Technical Guide to Dcn1-ubc12-IN-1 (DI-591): A Selective Modulator of Cullin-RING E3 Ligases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor Dcn1-ubc12-IN-1, identified in the scientific literature as DI-591. This potent and cell-permeable compound selectively targets the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme 12 (UBC12). By disrupting this interaction, DI-591 effectively and selectively inhibits the neddylation of Cullin 3 (CUL3), a critical step in the activation of Cullin-RING E3 ligase 3 (CRL3). This guide details the mechanism of action of DI-591, presents quantitative data on its binding affinity and cellular activity, provides detailed protocols for key experimental assays, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Cullin-RING E3 Ligases and Neddylation

Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases, responsible for the ubiquitination of approximately 20% of the cellular proteome, thereby targeting them for proteasomal degradation.[1] CRLs play a pivotal role in regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and DNA damage repair. The activity of CRLs is tightly regulated by a post-translational modification called neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to a conserved lysine residue on the cullin scaffold protein.[1][2]

Neddylation is a multi-step enzymatic cascade analogous to ubiquitination, involving an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12 or UBE2F), and an E3 ligase. DCN1 functions as a scaffold-like E3 ligase, bringing together the NEDD8-charged E2 enzyme and the cullin subunit to facilitate the transfer of NEDD8.[1] This process induces a conformational change in the cullin, leading to the activation of the CRL complex.

This compound (DI-591): A Selective Inhibitor of the DCN1-UBC12 Interaction

This compound, referred to as DI-591 in the scientific literature, is a high-affinity, cell-permeable small molecule designed to inhibit the DCN1-UBC12 protein-protein interaction.[3][4] By binding to a well-defined groove in DCN1 that is recognized by the N-terminal peptide of UBC12, DI-591 competitively disrupts this crucial interaction for cullin neddylation.[1]

Mechanism of Action

DI-591 selectively binds to DCN1 and its homolog DCN2, thereby preventing the recruitment of the NEDD8-charged UBC12 to the cullin ligase complex.[3][4] This disruption specifically impedes the neddylation of Cullin 3, leading to its accumulation in an un-neddylated, inactive state.[3][5] Consequently, the CRL3 E3 ligase complex is inactivated, resulting in the stabilization and accumulation of its substrate proteins. One of the most well-characterized substrates of CRL3 is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[3][6] The accumulation of NRF2 leads to the upregulation of its target genes, which are involved in cellular protection against oxidative stress.[3]

dot

Caption: Signaling pathway of CRL3 activation and its inhibition by DI-591.

Quantitative Data

The following tables summarize the key quantitative data for DI-591 from published studies.

Table 1: Binding Affinity of DI-591 to DCN Proteins

| DCN Protein | Binding Affinity (Ki, nM) | Reference |

| DCN1 | 12 | [3] |

| DCN2 | 10.4 | [3] |

| DCN3 | >10,000 | [3] |

| DCN4 | >10,000 | [3] |

| DCN5 | >10,000 | [3] |

Table 2: Cellular Activity of DI-591 on Cullin Neddylation

| Cell Line | Cullin Isoform | Effect of DI-591 (at 0.3 µM) | Reference |

| KYSE70 (Esophageal Cancer) | CUL3 | Effective inhibition of neddylation | [3][6] |

| CUL1, CUL2, CUL4A, CUL4B, CUL5 | No or minimal effect | [3][6] | |

| THLE2 (Immortalized Liver) | CUL3 | Effective inhibition of neddylation | [3][6] |

| CUL1, CUL2, CUL4A, CUL4B, CUL5 | No or minimal effect | [3][6] | |

| A549 (Lung Cancer) | CUL3 | Effective inhibition of neddylation | [3] |

| HCT116 (Colon Cancer) | CUL3 | Effective inhibition of neddylation | [3] |

| MDA-MB-231 (Breast Cancer) | CUL3 | Effective inhibition of neddylation | [3] |

| PC-3 (Prostate Cancer) | CUL3 | Effective inhibition of neddylation | [3] |

Table 3: Effect of DI-591 on NRF2 Pathway

| Cell Line | DI-591 Concentration | Effect on NRF2 Protein Levels | Reference |

| THLE2 | 10 µM | Strong increase in NRF2 protein | [3] |

| KYSE70 | 1-10 µM | Dose-dependent increase in NRF2 protein | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of DI-591. These protocols are based on published literature and may require optimization for specific experimental conditions.

Fluorescence Polarization (FP) Assay for DCN1-UBC12 Binding

This assay quantitatively measures the binding affinity of DI-591 to DCN proteins by competing with a fluorescently labeled UBC12 peptide.

dot

Caption: Workflow for the Fluorescence Polarization Assay.

Materials:

-

Purified recombinant human DCN1 protein

-

Fluorescently labeled UBC12 peptide (e.g., with 5-FAM)

-

DI-591

-

Assay Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT

-

384-well, black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of DI-591 in assay buffer.

-

In each well of the 384-well plate, add DCN1 protein to a final concentration of 10 nM.

-

Add the fluorescently labeled UBC12 peptide to a final concentration of 5 nM.

-

Add the DI-591 dilutions to the wells. Include wells with no inhibitor (maximum polarization) and wells with no DCN1 protein (minimum polarization).

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).

-

Calculate the Ki value from the competition binding curves using appropriate software.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that DI-591 engages with its target protein, DCN1, in a cellular context by measuring changes in the thermal stability of DCN1 upon inhibitor binding.

dot

Caption: Workflow for the Cellular Thermal Shift Assay.

Materials:

-

Cell line of interest (e.g., KYSE70)

-

DI-591

-

DMSO (vehicle control)

-

PBS

-

Lysis Buffer: PBS containing protease inhibitors

-

Thermal cycler or heating block

-

Centrifuge

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with DI-591 (e.g., 10 µM) or DMSO for 1 hour.

-

Harvest cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

-

Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble DCN1 in each sample by Western blotting. An increase in the amount of soluble DCN1 at higher temperatures in the presence of DI-591 indicates target engagement.

Western Blotting for Cullin Neddylation and NRF2 Accumulation

This protocol is used to assess the neddylation status of cullin proteins and the accumulation of CRL3 substrates like NRF2 in response to DI-591 treatment.

Materials:

-

Cell line of interest

-

DI-591

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer: 5% non-fat milk or BSA in TBST

-

Primary antibodies (see Table 4)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of DI-591 for the desired time periods.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE. To resolve neddylated and un-neddylated cullins, use a lower percentage acrylamide gel (e.g., 6-8%) and run the gel for a longer time.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using image analysis software and normalize to a loading control like GAPDH.

Table 4: Recommended Primary Antibodies for Western Blotting

| Target Protein | Recommended Antibody (Vendor, Cat. No.) |

| Cullin 1 | Cell Signaling Technology, #4995 |

| Cullin 2 | Cell Signaling Technology, #3749 |

| Cullin 3 | Cell Signaling Technology, #2759 |

| Cullin 4A | Cell Signaling Technology, #2699 |

| Cullin 4B | Bethyl Laboratories, A303-763A |

| Cullin 5 | Bethyl Laboratories, A302-173A |

| NRF2 | Santa Cruz Biotechnology, sc-722 |

| GAPDH | Cell Signaling Technology, #5174 |

Conclusion

This compound (DI-591) is a valuable chemical probe for studying the biological roles of CRL3. Its high potency and selectivity for inhibiting Cullin 3 neddylation make it a powerful tool for dissecting the downstream consequences of CRL3 inactivation, particularly the activation of the NRF2 antioxidant response pathway. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of DI-591 and other potential modulators of the DCN1-UBC12 interaction. Further research utilizing this and similar compounds will undoubtedly continue to unravel the complex regulatory networks governed by Cullin-RING E3 ligases and may pave the way for novel therapeutic strategies targeting diseases with dysregulated CRL activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analyses for effects of neddylation on CRL2VHL substrate ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Quantitative Proteomics Approach to Gain Insight into NRF2-KEAP1 Skeletal Muscle System and Its Cysteine Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a small molecule inhibitor of cullin neddylation that triggers ER stress to induce autophagy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neddylation Pathway and its Modulation by Dcn1-Ubc12-IN-1

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the protein neddylation pathway, a critical post-translational modification process analogous to ubiquitination. We delve into the pivotal role of the Dcn1-Ubc12 protein-protein interaction in activating Cullin-RING E3 ubiquitin ligases (CRLs) and explore the mechanism of a new class of targeted inhibitors, exemplified by Dcn1-ubc12-IN-1 (DI-591), that selectively disrupt this process. This document serves as a technical guide, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding and application of this knowledge in research and drug development.

The Neddylation Pathway: An Overview

Neddylation is an essential cellular process that involves the covalent attachment of the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) to substrate proteins.[1] This enzymatic cascade is crucial for the regulation of numerous cellular activities, including cell cycle progression, signal transduction, and protein homeostasis.[2][3] The most well-characterized substrates of neddylation are the cullin family of proteins, which act as scaffolds for the largest family of E3 ubiquitin ligases, the CRLs.[4] The activation of CRLs is strictly dependent on the neddylation of their cullin subunit.[5]

The neddylation cascade proceeds through a three-step enzymatic reaction:

-

E1 Activation: The NEDD8-activating enzyme (NAE), a heterodimer of NAE1 (APPBP1) and UBA3, activates NEDD8 in an ATP-dependent manner.[6][7]

-

E2 Conjugation: The activated NEDD8 is then transferred to a NEDD8-conjugating enzyme, primarily Ubc12 (also known as UBE2M) or UBE2F.[1][8]

-

E3 Ligation: A substrate-specific NEDD8 E3 ligase facilitates the final transfer of NEDD8 from the E2 enzyme to a lysine residue on the target substrate, such as a cullin protein.[9]

Inhibition of the overall pathway, for instance by the NAE inhibitor MLN4924 (Pevonedistat), leads to the broad inactivation of all CRLs and has been a key strategy in anticancer drug development.[4][10] However, targeting specific protein-protein interactions within the cascade offers a promising avenue for achieving more selective modulation of individual CRL members.[4]

The Dcn1-Ubc12 Complex: A Critical Neddylation Hub

Defective in cullin neddylation 1 (Dcn1) is a crucial co-E3 ligase that significantly enhances the efficiency of cullin neddylation.[9][11] Dcn1 functions as a molecular scaffold, interacting simultaneously with both the cullin protein and the NEDD8-charged E2 enzyme, Ubc12.[9][12] This bridging action brings the enzyme and substrate into close proximity, facilitating the highly efficient transfer of NEDD8 to the cullin.[13]

The interaction is structurally well-defined: the N-terminally acetylated tail of Ubc12 fits into a specific hydrophobic pocket on the Dcn1 protein.[14][15] This precise protein-protein interaction (PPI) is essential for the robust neddylation of a subset of cullins and presents an attractive target for developing specific pharmacological inhibitors.[4]

Targeting the Dcn1-Ubc12 Interaction with DI-591

The specific nature of the Dcn1-Ubc12 binding interface has enabled the structure-based design of small molecule inhibitors.[5] DI-591 is a high-affinity, cell-permeable compound developed to potently and selectively disrupt the Dcn1-Ubc12 interaction.[12][16] By occupying the Ubc12 binding pocket on Dcn1, DI-591 prevents the formation of the functional neddylation complex.[5]

A surprising and significant finding is that the Dcn1-Ubc12 interaction is particularly critical for the neddylation of cullin 3 (CUL3).[12] Consequently, treatment with DI-591 leads to the selective inhibition of CUL3 neddylation, with minimal impact on other cullin family members.[5][12][16] This selective action allows DI-591 to serve as a powerful chemical probe to investigate the specific biological roles of the CUL3-RING ligase complex.[5][12] The inactivation of CRL3 results in the accumulation of its substrate proteins, most notably the transcription factor NRF2, which is a master regulator of the antioxidant response.[5][17]

Quantitative Analysis of Dcn1-Ubc12 Inhibitors

The development of Dcn1-Ubc12 inhibitors has yielded several compounds with high potency. Their binding affinities and inhibitory concentrations have been characterized using various biochemical assays.

| Compound Name | Assay Type | Target(s) | Affinity / Potency | Reference(s) |

| DI-591 | Binding Assay (FP) | DCN1 | Ki = 12.4 nM | [12] |

| Binding Assay (FP) | DCN1, DCN2 | Ki = 10-12 nM | [12][16] | |

| DI-404 | Binding Assay | DCN1 | KD = 6.9 nM | [14] |

| NAcM-OPT | Binding Assay | DCN1-UBC12 Interaction | IC50 = 80 nM | [14] |

| HZX-960 | Binding Assay (BLI) | DCN1 | KD = 6.6 nmol/L | [13] |

| Inhibition Assay | DCN1-UBC12 Interaction | IC50 = 9.37 nmol/L | [13] |

Table 1: Quantitative data for selected Dcn1-Ubc12 interaction inhibitors. FP: Fluorescence Polarization; BLI: Biolayer Interferometry.

Key Experimental Methodologies

Validating the mechanism of action of Dcn1-Ubc12 inhibitors requires a suite of specialized biochemical and cell-based assays.

This assay is used to determine the binding affinity (Ki) of an inhibitor to Dcn1. It measures the ability of the test compound to displace a fluorescently labeled probe (e.g., a short, labeled Ubc12 peptide) from the Dcn1 protein.

Protocol:

-

Reagents: Purified recombinant human Dcn1 protein, a fluorescently labeled Ubc12-derived peptide probe, assay buffer.

-

Preparation: Serially dilute the test inhibitor (e.g., DI-591) across a 96- or 384-well plate.

-

Reaction: Add a constant concentration of Dcn1 protein and the fluorescent probe to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach binding equilibrium.

-

Measurement: Measure fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the probe by the inhibitor.

-

Analysis: Plot the polarization values against the inhibitor concentration and fit the data to a suitable binding model to calculate the IC50, which can then be converted to a Ki value.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. The NEDD8 Conjugation Pathway and Its Relevance in Cancer Biology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A review on cullin neddylation and strategies to identify its inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arctigenin impairs UBC12 enzyme activity and cullin neddylation to attenuate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. Targeting the Neddylation Pathway to Suppress the Growth of Prostate Cancer Cells: Therapeutic Implication for the Men's Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting cullin neddylation for cancer and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. tandfonline.com [tandfonline.com]

- 15. SENP8 limits aberrant neddylation of NEDD8 pathway components to promote cullin-RING ubiquitin ligase function | eLife [elifesciences.org]

- 16. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Dcn1-ubc12-IN-1 and its Impact on NRF2 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor Dcn1-ubc12-IN-1, its mechanism of action, and its downstream effects on the NRF2 signaling pathway. The information presented is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and cellular signaling.

Introduction to DCN1-UBC12 Inhibition and NRF2 Activation

The neddylation pathway is a critical post-translational modification process that regulates the activity of the cullin-RING ligase (CRL) family of E3 ubiquitin ligases. A key step in this pathway is the interaction between the DCN1 (Defective in cullin neddylation 1) co-E3 ligase and the UBC12 (Ubiquitin conjugating enzyme E2 M) E2 enzyme, which facilitates the transfer of the ubiquitin-like protein NEDD8 onto cullin proteins. The neddylation of cullins is essential for the activation of CRLs.

The CRL3 complex, which utilizes cullin 3 (CUL3) as its scaffold, plays a pivotal role in cellular stress response by targeting the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation. NRF2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes.

Small molecule inhibitors that disrupt the DCN1-UBC12 protein-protein interaction have emerged as a promising strategy to selectively inhibit the neddylation of CUL3. By blocking this interaction, these inhibitors prevent the activation of the CRL3 E3 ligase complex, leading to the stabilization and accumulation of NRF2. This, in turn, results in the activation of the NRF2-mediated antioxidant signaling pathway.

This compound belongs to a class of 2-(benzylthio)pyrimidine-based inhibitors that potently and selectively target the DCN1-UBC12 interaction. This guide will delve into the quantitative data, experimental methodologies, and signaling pathways associated with this class of inhibitors.

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant DCN1-UBC12 inhibitors.

Table 1: Inhibitory Activity of DCN1-UBC12 Inhibitors

| Compound | Target | Assay | IC50 / Ki | Reference |

| This compound (DN-2) | DCN1-UBC12 Interaction | HTRF | 2.86 nM | [1] |

| DI-591 | DCN1 | Competitive FP | 12.4 nM (Ki) | |

| DI-591 | DCN2 | Competitive FP | 10-12 nM (Ki) | |

| DI-404 | DCN1 | <10 nM (KD) | ||

| DI-1859 | DCN1 | Covalent | [1] |

Table 2: Cellular Effects of DCN1-UBC12 Inhibitors on NRF2 Signaling

| Compound | Cell Line | Treatment | Effect on NRF2 Protein | Effect on NRF2 Target Genes (e.g., NQO1, HO-1) | Reference |

| DI-1859 | Mouse Liver | In vivo | Robust increase | Not specified | [1] |

| DN-2 | Cardiac Fibroblasts | Angiotensin II | Associated with inhibition of cullin 3 neddylation | Not specified | [1] |

| DC-2 (similar to DN-2) | Not specified | Not specified | NRF2 accumulation | Not specified | [1] |

Note: Quantitative data on the direct fold-increase of NRF2 or its target genes for the 2-(benzylthio)pyrimidine class of inhibitors is not yet available in the public domain. The data for DI-1859 demonstrates a qualitative "robust increase" in NRF2 in vivo.

Signaling Pathways and Experimental Workflows

DCN1-UBC12-Mediated NRF2 Degradation and its Inhibition

The following diagram illustrates the canonical pathway of NRF2 degradation mediated by the CRL3 E3 ligase and the mechanism of action of this compound.

Caption: DCN1-UBC12 inhibition blocks CUL3 neddylation, stabilizing NRF2.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical experimental workflow to characterize the impact of a DCN1-UBC12 inhibitor on the NRF2 signaling pathway.

Caption: Workflow for analyzing this compound's effect on NRF2 signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of DCN1-UBC12 inhibitors and their impact on NRF2 signaling.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for DCN1-UBC12 Interaction

This assay is used to quantify the inhibitory effect of compounds on the DCN1-UBC12 protein-protein interaction in a high-throughput format.

-

Reagents and Materials:

-

Recombinant human His-tagged DCN1 protein

-

Recombinant human GST-tagged UBC12 protein

-

Anti-His antibody conjugated to a FRET donor (e.g., Lumi4-Tb cryptate)

-

Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare a solution of His-DCN1 and GST-UBC12 in assay buffer.

-

Add the test compound (this compound) at various concentrations to the wells of the microplate.

-

Add the DCN1-UBC12 protein mixture to the wells.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.

-

Add the anti-His-donor and anti-GST-acceptor antibodies to the wells.

-

Incubate at room temperature for another defined period (e.g., 60 minutes) in the dark.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) and determine the IC50 value of the inhibitor by plotting the HTRF ratio against the inhibitor concentration.

-

In Vitro Cullin Neddylation Assay

This assay assesses the ability of an inhibitor to block the enzymatic transfer of NEDD8 to a cullin protein.

-

Reagents and Materials:

-

NEDD8-activating enzyme (NAE1/UBA3)

-

NEDD8-conjugating enzyme (UBC12)

-

Recombinant cullin protein (e.g., CUL3)

-

NEDD8 protein

-

ATP

-

Neddylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)

-

Test compound (this compound)

-

SDS-PAGE gels and Western blot apparatus

-

Antibodies against the specific cullin protein and NEDD8

-

-

Procedure:

-

Set up the neddylation reaction by combining NAE1/UBA3, UBC12, the cullin protein, and NEDD8 in the reaction buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE. The neddylated form of the cullin will migrate slower than the un-neddylated form.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the cullin protein to visualize both the neddylated and un-neddylated forms.

-

Quantify the band intensities to determine the extent of inhibition of neddylation.

-

Western Blot Analysis for NRF2 Accumulation

This method is used to detect the cellular levels of NRF2 protein following treatment with an inhibitor.

-

Reagents and Materials:

-

Cell culture reagents

-

Test compound (this compound)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-NRF2, anti-lamin B (for nuclear fractions), anti-GAPDH or β-actin (for whole-cell or cytoplasmic fractions)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with the test compound or vehicle control for the desired time points.

-

Harvest the cells and prepare whole-cell lysates or perform cellular fractionation to obtain nuclear and cytoplasmic extracts.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in SDS-PAGE loading buffer.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-NRF2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative increase in NRF2 levels.

-

Quantitative Real-Time PCR (RT-qPCR) for NRF2 Target Gene Expression

This technique is used to measure the mRNA levels of NRF2 target genes, such as NQO1 and HO-1, to assess the transcriptional activity of NRF2.

-

Reagents and Materials:

-

Cell culture reagents

-

Test compound (this compound)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

RT-qPCR instrument

-

-

Procedure:

-

Treat cells with the test compound or vehicle control for the desired time points.

-

Harvest the cells and extract total RNA using a commercial kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reactions by combining the cDNA, qPCR master mix, and specific primers for each target gene and the housekeeping gene.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

-

Conclusion

This compound and its class of 2-(benzylthio)pyrimidine-based inhibitors represent a potent and selective means of modulating the NRF2 signaling pathway. By disrupting the DCN1-UBC12 interaction, these compounds effectively inhibit the neddylation of cullin 3, leading to the stabilization and activation of NRF2. This mechanism of action holds significant therapeutic potential for diseases where enhanced antioxidant and cytoprotective responses are beneficial. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the biological effects and therapeutic applications of this promising class of inhibitors. Further studies are warranted to quantify the precise downstream effects of these specific inhibitors on NRF2 target gene expression and to explore their efficacy in various disease models.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Inhibiting the DCN1-UBC12 Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of targeting the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme 12 (UBC12). Inhibition of this interaction presents a promising strategy for the selective modulation of Cullin-RING E3 ubiquitin ligases (CRLs), a class of enzymes implicated in a multitude of diseases, most notably cancer. This document provides a comprehensive overview of the core biology, quantitative data on current inhibitors, detailed experimental protocols, and a visual representation of the signaling pathway.

The DCN1-UBC12 Axis: A Critical Node in Protein Neddylation

Protein neddylation is a post-translational modification essential for the activation of the largest family of E3 ubiquitin ligases, the CRLs. This process involves the covalent attachment of the ubiquitin-like protein NEDD8 to a cullin subunit within the CRL complex. This activation is critical for the subsequent ubiquitination and degradation of a vast number of cellular proteins, thereby regulating key cellular processes such as cell cycle progression, signal transduction, and DNA repair.[1][2][3]

The neddylation cascade is a three-step enzymatic process analogous to ubiquitination, involving an E1 activating enzyme (NAE), an E2 conjugating enzyme, and an E3 ligase.[1][2] In this pathway, DCN1 functions as a scaffold-like E3 ligase, facilitating the transfer of NEDD8 from the E2 enzyme, UBC12, to the cullin protein.[1][4] The interaction between DCN1 and the N-terminus of UBC12 is a critical rate-limiting step for the neddylation of a subset of cullins, particularly cullin 3 (CUL3).[1][5]

Elevated neddylation activity is frequently observed in various human cancers and is associated with poor patient outcomes.[1] While pan-neddylation inhibitors like MLN4924 have shown clinical activity, they broadly inhibit all CRLs, which can lead to toxicity.[1][6] Targeting the specific DCN1-UBC12 interaction offers a more selective approach to modulate the activity of particular CRLs, such as CRL3, thereby offering a potentially wider therapeutic window.[1][5]

Signaling Pathway and Mechanism of Inhibition

The DCN1-UBC12 interaction is a crucial step in the activation of certain Cullin-RING Ligases. The following diagram illustrates the canonical pathway and the point of intervention for DCN1-UBC12 inhibitors.

Inhibition of the DCN1-UBC12 interaction prevents the efficient transfer of NEDD8 to cullins, leading to an accumulation of unneddylated, and therefore inactive, CRLs.[1] For CRL3, this results in the stabilization and accumulation of its substrate, NRF2, a key regulator of the antioxidant response.[5][7] This selective modulation of CRL3 activity is a promising therapeutic strategy for diseases where NRF2 activation is beneficial, such as in certain cancers and inflammatory conditions.[5][7]

Data Presentation: DCN1-UBC12 Interaction Inhibitors

A number of small molecule inhibitors targeting the DCN1-UBC12 interaction have been developed. The following table summarizes their reported binding affinities and inhibitory concentrations.

| Compound Name | Type | Target | Kd (nM) | Ki (nM) | IC50 (nM) | Reference |

| DI-404 | Peptidomimetic | DCN1 | 6.9 | - | - | [1] |

| DI-591 | Small Molecule | DCN1 | - | 12 | - | [1] |

| NAcM-OPT | Piperidinyl Urea | DCN1 | - | - | 80 | [1] |

| WS-383 | Small Molecule | DCN1 | - | - | 11 | [1] |

| DC-2 | Small Molecule | DCN1 | - | - | 15 | [1] |

| DI-1548 | Covalent Small Molecule | DCN1 | - | - | <1 (cellular) | [5] |

| DI-1859 | Covalent Small Molecule | DCN1 | - | - | <1 (cellular) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the DCN1-UBC12 interaction and its inhibitors.

Co-Immunoprecipitation (Co-IP) to Validate DCN1-UBC12 Interaction in Cells

This protocol describes the immunoprecipitation of endogenous DCN1 to detect its interaction with endogenous UBC12 in a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Anti-DCN1 antibody

-

Anti-UBC12 antibody

-

Normal IgG (isotype control)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE gels and Western blot apparatus

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (whole cell lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the whole cell lysate.

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads using a magnetic stand.

-

Incubate the pre-cleared lysate with either anti-DCN1 antibody or normal IgG overnight at 4°C on a rotator.

-

Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

-

-

Washing and Elution:

-

Collect the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with ice-cold wash buffer.

-

After the final wash, remove all residual wash buffer.

-

Elute the protein complexes by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with anti-UBC12 and anti-DCN1 antibodies.

-

Develop the blot to visualize the protein bands. A band for UBC12 in the DCN1 IP lane, but not in the IgG control lane, confirms the interaction.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a compound binds to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Materials:

-

Cells expressing DCN1

-

DCN1-UBC12 inhibitor

-

DMSO (vehicle control)

-

PBS

-

Protease inhibitor cocktail

-

Liquid nitrogen

-

PCR tubes

-

Thermal cycler

-

SDS-PAGE and Western blot reagents

Procedure:

-

Compound Treatment:

-

Treat cells with the DCN1-UBC12 inhibitor or DMSO for a specified time.

-

-

Heating:

-

Harvest the cells and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at different temperatures for 3 minutes using a thermal cycler.

-

Include an unheated control.

-

-

Lysis and Fractionation:

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a room temperature water bath.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

-

Analysis:

-

Collect the supernatant.

-

Analyze the amount of soluble DCN1 in each sample by Western blotting.

-

A shift in the melting curve of DCN1 to a higher temperature in the presence of the inhibitor indicates target engagement.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for In Vitro Interaction

This protocol outlines the setup of an AlphaLISA to quantify the in vitro interaction between recombinant DCN1 and UBC12 and to determine the IC50 of inhibitors.

Materials:

-

Recombinant His-tagged DCN1

-

Recombinant GST-tagged UBC12

-

AlphaLISA anti-His Acceptor beads

-

AlphaLISA Glutathione Donor beads

-

Assay buffer (e.g., PBS, 0.1% BSA, 0.1% Tween-20)

-

384-well white microplates

-

AlphaScreen-compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the DCN1-UBC12 inhibitor in assay buffer.

-

Prepare a mixture of His-DCN1 and GST-UBC12 in assay buffer.

-

-

Assay Protocol:

-

Add the inhibitor dilutions or vehicle to the wells of the microplate.

-

Add the His-DCN1 and GST-UBC12 mixture to the wells.

-

Incubate at room temperature for 1 hour.

-

Add a mixture of anti-His Acceptor beads and Glutathione Donor beads to all wells.

-

Incubate in the dark at room temperature for 1 hour.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-compatible reader.

-

The signal generated is proportional to the amount of DCN1-UBC12 interaction.

-

Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion and Future Directions

The inhibition of the DCN1-UBC12 interaction represents a targeted and promising approach for the development of novel therapeutics, particularly in oncology. The selective nature of this inhibition, primarily affecting CRL3 activity, offers a potential advantage over pan-neddylation inhibitors by minimizing off-target effects. The availability of potent small molecule inhibitors provides valuable tools to further probe the biological roles of DCN1 and CRL3 in various diseases. Future research will likely focus on the development of inhibitors with improved pharmacokinetic properties suitable for clinical translation, as well as exploring the full therapeutic potential of this targeted strategy in a wider range of disease models. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to Dcn1-Ubc12-IN-1 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The neddylation pathway, a crucial post-translational modification process, has emerged as a significant target in cancer therapy. Dysregulation of this pathway is implicated in the pathogenesis of numerous malignancies, making its components attractive targets for therapeutic intervention. This technical guide focuses on the inhibition of the Dcn1-Ubc12 protein-protein interaction (PPI) as a selective strategy to modulate the neddylation cascade. Small-molecule inhibitors, collectively referred to here as Dcn1-ubc12-IN-1, disrupt the formation of the DCN1-UBC12 complex, leading to the selective inhibition of cullin 3 (CUL3) neddylation. This, in turn, results in the accumulation of substrate proteins of the CUL3 E3 ubiquitin ligase, such as the transcription factor NRF2, which plays a critical role in the cellular stress response. This guide provides a comprehensive overview of the mechanism of action, quantitative data on inhibitor potency, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Dcn1-Ubc12 Interaction in Neddylation

Neddylation is a cellular process analogous to ubiquitination, involving the covalent attachment of the ubiquitin-like protein NEDD8 to substrate proteins. This process is essential for the activation of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases, which target a vast array of proteins for proteasomal degradation. The activation of CRLs is critical for regulating numerous cellular processes, including cell cycle progression, signal transduction, and DNA damage response.

The neddylation cascade involves a series of enzymatic reactions catalyzed by an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12 or UBE2M), and an E3 ligase. Defective in cullin neddylation 1 (DCN1) acts as a scaffold-like E3 ligase, facilitating the transfer of NEDD8 from the E2 enzyme UBC12 to cullin proteins. The interaction between DCN1 and the N-terminus of UBC12 is a critical step for the efficient neddylation and subsequent activation of specific cullins, most notably cullin 3 (CUL3).

Targeting the DCN1-UBC12 PPI with small-molecule inhibitors offers a more selective approach to modulating the neddylation pathway compared to pan-neddylation inhibitors like MLN4924, which target the E1 activating enzyme and broadly inhibit all cullin activity. By specifically disrupting the DCN1-UBC12 interaction, these inhibitors predominantly affect CUL3-dependent processes, potentially leading to a more favorable therapeutic window with reduced off-target effects.

Mechanism of Action of this compound

This compound represents a class of small-molecule inhibitors designed to bind to a well-defined pocket on the DCN1 protein, thereby sterically hindering its interaction with UBC12. This disruption prevents the formation of a functional neddylation complex required for the transfer of NEDD8 to CUL3. The subsequent lack of CUL3 neddylation renders the CUL3-RING ligase (CRL3) inactive.